molecular formula C8H5BrN2O B13663047 1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde

1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde

カタログ番号: B13663047
分子量: 225.04 g/mol
InChIキー: VLBTYNOACZGQPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde (CAS 1779943-90-6) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound features both a reactive bromo substituent and an aldehyde functional group, making it a versatile intermediate for constructing more complex molecules via cross-coupling reactions and functional group transformations. A prominent application documented in recent research is its use as a critical synthetic intermediate in the development of novel imidazo[1,5-a]pyridine-based inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a kinase target of high interest for therapeutic interventions in neurological disorders, such as Alzheimer's and Parkinson's diseases, as well as in mood disorders and certain cancers . Researchers utilize this compound in scaffold-hopping and structure-based design strategies to create potential drug candidates with improved blood-brain barrier penetration for targeting central nervous system (CNS) pathologies . The synthetic utility of this compound is demonstrated in multi-step protocols, where it can be synthesized from 7-bromoimidazo[1,5-a]pyridine and subsequently oxidized to the corresponding carboxylic acid for further derivatization . With a molecular formula of C8H5BrN2O and a molecular weight of 225.04 g/mol, it requires cold-chain storage at 2-8°C to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

特性

分子式

C8H5BrN2O

分子量

225.04 g/mol

IUPAC名

1-bromoimidazo[1,5-a]pyridine-7-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-8-7-3-6(4-12)1-2-11(7)5-10-8/h1-5H

InChIキー

VLBTYNOACZGQPY-UHFFFAOYSA-N

正規SMILES

C1=CN2C=NC(=C2C=C1C=O)Br

製品の起源

United States

準備方法

Starting Material and General Strategy

The synthesis typically starts from commercially available 7-bromoimidazo[1,5-a]pyridine, which is then subjected to formylation to introduce the aldehyde group at the 7-position. The key reaction used for this transformation is the Vilsmeier–Haack reaction, involving the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents.

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction is the most widely reported method for converting 7-bromoimidazo[1,5-a]pyridine into this compound. The reaction proceeds by generating an electrophilic iminium ion from DMF and POCl3, which then reacts with the electron-rich heterocyclic ring to form the aldehyde.

Typical Reaction Conditions:

Parameter Details
Starting Material 7-Bromoimidazo[1,5-a]pyridine
Reagents DMF, POCl3
Solvent DMF (acts as both reagent and solvent)
Temperature 0 °C to room temperature
Reaction Time Several hours (typically 2–6 hours)
Workup Quenching with ice-water, extraction
Purification Recrystallization or column chromatography

Example from Literature:

  • 7-Bromoimidazo[1,5-a]pyridine is reacted with DMF and POCl3 at 0 °C to room temperature for 3–5 hours. After completion, the reaction mixture is poured into ice-water, and the product is extracted with ethyl acetate. After drying and solvent removal, the crude aldehyde is purified by recrystallization from ethyl acetate/n-hexane mixture to yield this compound as an off-white crystalline solid with yields typically in the range of 70–80%.

Alternative Synthetic Routes

While the Vilsmeier–Haack reaction is predominant, other methods for introducing the aldehyde functionality on imidazo[1,5-a]pyridine derivatives have been explored, including:

  • Direct oxidation of methyl-substituted precursors: This involves the oxidation of 7-bromoimidazo[1,5-a]pyridine-7-methyl derivatives using oxidants like selenium dioxide or chromium-based reagents to yield the aldehyde. However, this method is less common due to lower selectivity and harsher conditions.

  • Formylation via lithiation and electrophilic quenching: Directed lithiation at the 7-position followed by quenching with electrophilic formylating agents (e.g., DMF) can be employed but requires stringent anhydrous and low-temperature conditions.

These alternative methods are generally less favorable due to complexity, lower yields, or harsher reaction conditions.

Detailed Reaction Scheme and Experimental Data

Reaction Scheme for Vilsmeier–Haack Formylation

7-Bromoimidazo[1,5-a]pyridine + DMF + POCl3 → this compound
  • Step 1: Formation of Vilsmeier reagent from DMF and POCl3.
  • Step 2: Electrophilic substitution at the 7-position of the imidazo[1,5-a]pyridine ring.
  • Step 3: Hydrolysis during aqueous workup to yield the aldehyde.

Representative Experimental Procedure

Step Details
Weighing 7-Bromoimidazo[1,5-a]pyridine (1 equiv)
Addition of POCl3 Slowly add POCl3 (1.2 equiv) to DMF under ice-bath cooling
Reaction Add the starting material dropwise, stir at 0 °C to RT for 3–5 h
Quenching Pour reaction mixture into ice-water to hydrolyze intermediate
Extraction Extract with ethyl acetate (3×), dry over anhydrous sodium sulfate
Concentration Remove solvent under reduced pressure
Purification Recrystallize from ethyl acetate/n-hexane mixture
Yield 70–80%
Melting Point 76–78 °C (consistent with literature)

Spectroscopic Data

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): δ 8.19 (s, 1H, aldehyde proton), 7.65 (s, 1H), 7.28 (m, 2H), 7.21 (d, 1H).
  • Melting Point: 76.5–78.0 °C.

Analysis of Preparation Methods

Advantages of the Vilsmeier–Haack Reaction

  • Mild reaction conditions (0–50 °C).
  • High selectivity for formylation at the 7-position.
  • Good yields and purity.
  • Straightforward workup and purification.
  • Scalable for laboratory and industrial synthesis.

Limitations and Challenges

  • Use of phosphorus oxychloride, a corrosive and moisture-sensitive reagent.
  • Generation of acidic by-products requiring careful neutralization.
  • Need for controlled temperature to avoid side reactions.
  • Alternative methods may be needed if starting material availability is limited.

Comparison Table of Preparation Methods

Method Reagents/Conditions Yield (%) Purity Notes
Vilsmeier–Haack (DMF/POCl3) DMF, POCl3, 0–50 °C, 3–5 h 70–80 High Most common, mild conditions
Oxidation of methyl precursor SeO2 or Cr-based oxidants 40–60 Moderate Harsh conditions, lower selectivity
Directed lithiation + DMF n-BuLi, DMF, low temperature 50–70 Moderate Requires strict anhydrous conditions

化学反応の分析

Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted imidazo[1,5-a]pyridine derivatives.
  • Oxidation of the aldehyde group results in carboxylic acids.
  • Reduction of the aldehyde group produces alcohols.

科学的研究の応用

1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde has diverse applications in scientific research:

作用機序

The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-bromoimidazo[1,5-a]pyridine-7-carbaldehyde:

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

  • Molecular Formula : C₇H₉BrN₂
  • Key Features: Bromine at position 1 but lacks the aldehyde group.
  • Applications: Not explicitly reported in the evidence, but its reduced ring system may influence pharmacokinetic properties compared to unsaturated analogs.

3-Bromo-7-chloroimidazo[1,5-a]pyridine

  • Molecular Formula : C₇H₄BrClN₂
  • Key Features : Bromine at position 3 and chlorine at position 6. The halogen substitutions at distinct positions may enhance electrophilic reactivity for cross-coupling reactions .
  • Applications : Halogenated imidazopyridines are often intermediates in drug discovery, particularly for kinase inhibitors .

7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

  • Molecular Formula : C₈H₅BrN₂O
  • Key Features : Structural isomer with imidazo[1,2-a]pyridine core. The aldehyde group at position 2 and bromine at position 7 offer distinct regiochemistry for derivatization .
  • Applications : Similar to the target compound, this derivative is used in medicinal chemistry for synthesizing bioactive molecules, though its isomerism may lead to different binding affinities .

8-Bromo-7-methylimidazo[1,5-a]pyridine

  • Molecular Formula : C₈H₇BrN₂
  • Key Features: Methyl group at position 7 and bromine at position 7.
  • Applications : Methyl-substituted imidazopyridines are explored for antimicrobial and anticancer activities .

Key Differences and Challenges

  • Regioselectivity : The position of bromine and substituents (e.g., aldehyde vs. methyl) dictates reactivity and biological target engagement. For example, aldehyde-containing derivatives are more amenable to Schiff base formation .
  • Synthetic Yields : Bromination reactions for imidazo[1,5-a]pyridine derivatives typically yield 35–55%, requiring optimization for scale-up .
  • Bioavailability : Methyl or halogen substituents may improve lipophilicity (per Lipinski’s rules), but aldehyde groups could reduce metabolic stability .

生物活性

1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H6BrN3O
  • Molecular Weight : 228.06 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom at the 1-position and a formyl group at the 7-position of the imidazo[1,5-a]pyridine ring system, which significantly influences its biological activity.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,5-a]pyridine, including this compound, exhibit notable antimicrobial activities. A study highlighted that compounds within this class can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb), suggesting strong potential for treating drug-resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain imidazo[1,5-a]pyridine derivatives induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds similar to this compound showed IC50 values below those of standard chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds from this class are known to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase .
  • Induction of Apoptosis : The presence of the imidazo ring system facilitates interactions with cellular targets that lead to programmed cell death in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of imidazo[1,5-a]pyridine derivatives for their antimicrobial properties against both replicating and non-replicating strains of Mtb. The most potent compound exhibited an MIC90 of 0.004 μM with minimal cytotoxicity against VERO and PC-3 cell lines .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of various imidazo[1,5-a]pyridine derivatives on cancer cell lines. The study found that modifications to the side chains significantly influenced the activity. For example, benzyl amides showed enhanced potency with IC50 values lower than those of established anticancer drugs .

Comparative Analysis with Related Compounds

Compound NameStructureMIC (μM)IC50 (μM)Activity Type
This compoundStructure0.004<10Antimicrobial & Anticancer
Imidazo[1,2-a]pyridine-0.03 - 5.0<20Antimicrobial
Benzyl amides (related)--<5Anticancer

Q & A

NMR Spectroscopy :

  • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons show coupling patterns confirming the imidazo-pyridine scaffold .
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at ~190 ppm, while brominated carbons appear downfield (~110 ppm) .

Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion [M+H]⁺ and isotopic pattern (²⁷.9% for Br) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Critical Measures :
  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
  • Store in airtight containers at RT, away from light and moisture, to prevent aldehyde oxidation .
  • Dispose of waste via licensed biohazard services to avoid environmental contamination (e.g., brominated byproducts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during bromination?

  • Strategies :
  • Catalysts : Use Lewis acids (e.g., FeCl₃) to direct bromination to the 1-position. Kinetic studies show higher selectivity at lower temperatures (0–5°C) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates but may require quenching with aqueous Na₂S₂O₃ to remove excess Br₂ .
  • Contradictions : Competing bromination at adjacent positions (e.g., 3-bromo byproducts) can arise if stoichiometry exceeds 1:1. Monitor via TLC and adjust Br₂ equivalents iteratively .

Q. What are the mechanistic implications of aldehyde group reactivity in cross-coupling reactions?

  • Case Study : The aldehyde moiety participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids) but requires protection (e.g., acetal formation) to prevent Pd catalyst poisoning. Post-coupling deprotection (HCl/MeOH) regenerates the aldehyde .
  • Data Conflict : Some studies report aldehyde reduction (to –CH₂OH) under basic conditions, necessitating pH control (pH 6–7) during coupling .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Troubleshooting Framework :

Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .

2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, HSQC correlates C-7 (δ 110 ppm) with its proton (δ 8.1 ppm) .

X-ray Crystallography : Definitive confirmation of regiochemistry and bond angles, especially if bromine/aldehyde positioning is ambiguous .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。